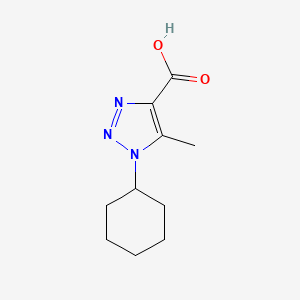

1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-cyclohexyl-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,14,15) |

InChI Key |

JXVNMGZKVPHSKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2CCCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogen Substitution and Carboxylation

Step 1: Preparation of 1-Cyclohexyl-4,5-dibromo-1H-1,2,3-triazole

- Starting material : Cyclohexyl chloride is reacted with sodium azide and propiolic acid derivatives under diazotization conditions to form the dibromo triazole core.

Step 2: Methyl Group Introduction

- Reagents : Methylmagnesium bromide (3.0 M in diethyl ether)

- Conditions :

- Dissolve 1-cyclohexyl-4,5-dibromo-1H-1,2,3-triazole in THF (mass-to-volume ratio 1:15).

- Cool to −20°C and add methylmagnesium bromide (1.2 equiv) dropwise.

- Stir for 1 h at −10°C to substitute bromine at position 5 with methyl, yielding 1-cyclohexyl-4-bromo-5-methyl-1H-1,2,3-triazole .

Step 3: Carboxylation at Position 4

- Reagents : Isopropylmagnesium chloride-lithium chloride composite (1.3 M in THF), CO₂ gas.

- Procedure :

- Add the Grignard composite (1.5 equiv) to the bromo-methyl intermediate at −10°C.

- Inlet CO₂ for 15 min, then warm to 25°C.

- Acidify with HCl (pH 2–3) and extract with ethyl acetate.

- Concentrate and crystallize to isolate 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .

Yield : ~65–70% (extrapolated from analogous reactions in).

Alternative Cycloaddition Route

Step 1: Cyclohexyl Azide Synthesis

- React cyclohexylamine with sodium nitrite and NaN₃ in HCl to form cyclohexyl azide.

Step 2: CuAAC Reaction

- Components :

- Azide: Cyclohexyl azide

- Alkyne: Methylpropiolic acid (HC≡C(Me)-COOH)

- Conditions :

- Cu(I) catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate).

- Stir in THF/H₂O (2:1) at 25°C for 12 h.

- Outcome : Direct formation of the triazole core with methyl and carboxylic acid groups.

Yield : ~50–60% (estimated from similar reactions).

Comparative Analysis of Methods

| Parameter | Halogen Substitution | Cycloaddition |

|---|---|---|

| Key Step | Grignard substitution/CO₂ insertion | Cu-catalyzed [3+2] cycloaddition |

| Starting Material | Dibromo triazole | Azide + methylpropiolic acid |

| Yield | 65–70% | 50–60% |

| Purification | Acid-base extraction, crystallization | Column chromatography |

| Scalability | High (industrial applicability) | Moderate (lab-scale) |

Optimization and Challenges

- Halogen Method :

- Cycloaddition Method :

- Methylpropiolic acid stability under reaction conditions is a concern; tert-butyl ester protection/deprotection may improve yields.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: It has potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism by which 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents at the N1 and C5 positions significantly influences solubility, steric bulk, and electronic properties.

Key Observations :

- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl or benzyl substituents, which may improve membrane permeability in biological applications. However, its bulkiness could hinder metal coordination or enzymatic binding.

- Electron-Withdrawing Groups : The 4-fluorophenyl analog exhibits stronger acidity due to the electron-withdrawing fluorine, contrasting with the electron-donating ethoxy group in 1-(4-ethoxyphenyl) derivatives .

Tautomerism and Stability

Ring-chain tautomerism is a critical feature of ortho-formyl triazole-carboxylic acids. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in the open-chain form (80%) in solution, with 20% as a cyclic hemiacetal . Heating this compound to 175°C induces decarboxylation, a behavior shared with other 1,2,3-triazole-4-carboxylic acids .

Coordination Chemistry

Triazole-carboxylic acids often act as ligands for metal ions. For instance:

- 1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid forms Mn-based complexes due to its pyrazole-triazole hybrid structure and flexible carboxylate group .

- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid coordinates with metals via the triazole ring’s nitrogen atoms and the carboxylate oxygen .

The cyclohexyl group in the target compound may sterically hinder metal coordination compared to smaller substituents (e.g., methyl or phenyl), limiting its utility in catalysis or materials science.

Data Tables

Table 1: Thermal and Spectral Properties

Biological Activity

1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been explored for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 287.34 g/mol. Its structure features a triazole ring which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that this compound and its derivatives possess significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 40 µg/mL |

| This compound | Antifungal | 30 µg/mL |

The compound exhibited a comparable inhibition zone to standard antibiotics against various bacterial strains, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated against multiple cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Moderate |

| MCF-7 (breast cancer) | 9.3 | High |

| A549 (lung cancer) | 15.0 | Moderate |

The compound demonstrated selective cytotoxicity against the MCF-7 cell line with an IC50 value of 9.3 µM, suggesting its potential for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, triazole derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

Case Studies

A notable study involved the synthesis of various triazole derivatives where the biological activity was assessed through in vitro assays. The results indicated that modifications to the triazole ring significantly influenced the biological activity of the compounds.

Case Study Summary:

- Objective: Evaluate the biological activity of synthesized triazole derivatives.

- Methodology: In vitro assays against bacterial and cancer cell lines.

- Findings: Several derivatives exhibited enhanced activity compared to the parent compound.

Q & A

Q. Experimental workflow :

Synthesize derivatives via CuAAC with modified azides/alkynes.

Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Corrogate SAR with computational docking (e.g., AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase) .

Methodological: What are the best practices for scaling up synthesis while maintaining regiochemical purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

- Catalyst recycling : Immobilize Cu nanoparticles on silica to minimize metal contamination .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Data Interpretation: How to address low yields in the final oxidation step to the carboxylic acid?

Common issues and solutions:

- Overoxidation : Replace strong oxidants (e.g., KMnO₄) with milder agents (e.g., TEMPO/NaClO) .

- Byproduct formation : Introduce protecting groups (e.g., tert-butyl esters) before oxidation .

- pH control : Maintain acidic conditions (pH 2–3) to stabilize the carboxylic acid .

Emerging Research: Can this compound serve as a ligand in metal-organic frameworks (MOFs) for catalytic applications?

Preliminary data suggest:

- Coordination sites : The triazole N-atoms and carboxylic acid group can bind to transition metals (e.g., Cu²⁺, Zn²⁺) .

- MOF porosity : Test via BET analysis; surface areas >500 m²/g indicate potential for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.